molecular formula C16H25Cl2NO B1423957 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220030-43-2

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1423957
CAS No.: 1220030-43-2
M. Wt: 318.3 g/mol
InChI Key: YBNJAJRLWJTSEZ-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a chloro substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride typically involves the reaction of 4-chloro-2-isopropylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chloro substituent.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]morpholine hydrochloride
  • 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]piperazine hydrochloride

Uniqueness

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxy group with a chloro substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJAJRLWJTSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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